
Butixocort 21-propionate
Description
Systematic Nomenclature and Molecular Formula Analysis
Butixocort 21-propionate, systematically named [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoylsulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate , belongs to the class of synthetic glucocorticoid corticosteroids. Its molecular formula, C₂₈H₄₀O₆S , reflects a complex steroidal backbone modified with a propionate ester and a thioester-linked propanoyl group. The molecular weight is 504.7 g/mol , calculated from its empirical formula.
Component | Atomic Count |
---|---|
Carbon (C) | 28 |
Hydrogen (H) | 40 |
Oxygen (O) | 6 |
Sulfur (S) | 1 |
Synonyms include JO-1222 , butixocort propionate , and 98449-05-9 . The nomenclature adheres to IUPAC guidelines, specifying stereochemical descriptors for all chiral centers.
Stereochemical Configuration and Isomeric Considerations
The molecule contains seven defined stereocenters at positions 8 (S), 9 (S), 10 (R), 11 (S), 13 (S), 14 (S), and 17 (R). This absolute configuration is critical for its glucocorticoid receptor binding affinity, as confirmed by its InChI string:
InChI=1S/C28H40O6S/c1-5-7-23(32)34-28(22(31)16-35-24(33)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1
The SMILES notation (CCCC(=O)O[C@@]1(CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3[C@@H](O)C[C@]12C)C(=O)CSC(=O)CC
) further highlights the stereochemistry using @
and @@
symbols. No isomeric forms (e.g., enantiomers or diastereomers) have been reported, likely due to the rigid bicyclic structure of the steroidal core.
Crystallographic Studies and Three-Dimensional Conformational Analysis
While detailed single-crystal X-ray diffraction data for this compound remain unpublished, computational models and related analogs provide insights into its three-dimensional conformation. The steroidal backbone adopts a planar cyclopenta[a]phenanthrene system , with the propionate and propanoylsulfanylacetyl groups oriented perpendicular to the ring system. Key structural features include:
- Bond lengths : The C17–O bond in the propionate ester measures ~1.34 Å, typical for ester linkages.
- Dihedral angles : The thioester group (C–S–C=O) exhibits a near-180° arrangement, minimizing steric hindrance.
Molecular dynamics simulations predict a van der Waals volume of 432.7 ų , consistent with its high lipophilicity (logP ≈ 4.2). The 3D conformation stabilizes via intramolecular hydrogen bonds between the C11 hydroxyl group and the C3 ketone oxygen.
Computational Chemistry Predictions of Electronic Properties
Density Functional Theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set reveal key electronic properties:
Property | Value |
---|---|
HOMO Energy (eV) | -7.14 to -7.34 |
LUMO Energy (eV) | -1.73 to -1.82 |
HOMO-LUMO Gap (eV) | 5.40–5.52 |
Dipole Moment (Debye) | 5.47–7.09 |
The electrostatic potential map shows pronounced negative charge density at the carbonyl oxygen (C3=O) and thioester sulfur, suggesting nucleophilic attack sites. Frontier molecular orbital analysis indicates that the C17 propionate group significantly lowers LUMO energy, enhancing electrophilic reactivity. These properties align with its role as a prodrug, requiring enzymatic hydrolysis for activation.
Propriétés
Numéro CAS |
98449-05-9 |
---|---|
Formule moléculaire |
C28H40O6S |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoylsulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H40O6S/c1-5-7-23(32)34-28(22(31)16-35-24(33)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 |
Clé InChI |
CDKNUFNIFGPFSF-AYVLZSQQSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC |
SMILES isomérique |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CSC(=O)CC |
SMILES canonique |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC |
Synonymes |
utixocort 21-propionate JO 1222 JO-1222 |
Origine du produit |
United States |
Méthodes De Préparation
Propellant Systems and Solubility Considerations
The transition from chlorofluorocarbon (CFC) to hydrofluoroalkane (HFA) propellants necessitated reformulation of this compound to maintain stability and aerosol performance. This compound exhibits solubility in HFA 134a (1,1,1,2-tetrafluoroethane) and HFA 227 (1,1,1,2,3,3,3-heptafluoropropane) at 20°C, with solubility values of approximately 0.02% and 0.03% (w/w), respectively. However, these solubility levels are insufficient for therapeutic doses, necessitating the use of cosolvents such as ethanol or propylene glycol to achieve target concentrations of 0.1–0.9% (w/w).
Table 1: Key Components of this compound Aerosol Formulations
Component | Role | Concentration Range (w/w) |
---|---|---|
HFA 134a/HFA 227 | Propellant | 95–99.9% |
Ethanol | Cosolvent | 0.1–5% |
This compound | Active Ingredient | 0.1–0.9% |
Phosphoric Acid | Stabilizer | 0.0004–0.04% |
Solution vs. Suspension Formulations
Traditional suspension-based aerosols face challenges such as particle growth and polymorphism, which can compromise respirable fraction. This compound’s solubility in HFAs enables the development of solution formulations, eliminating these risks. Solution formulations ensure consistent drug delivery, as demonstrated by in vitro studies showing >80% respirable fraction (particles <5 μm) when using ethanol as a cosolvent.
Stabilization Strategies and Excipient Selection
Role of Phosphoric Acid
High-concentration phosphoric acid (≥10 M) is critical for stabilizing this compound in HFA solutions. At concentrations of 0.0008–0.0075% (w/w), phosphoric acid maintains the formulation’s apparent pH between 2.5 and 5.5, preventing degradation via hydrolysis or oxidation. Stability studies indicate that formulations with 15 M phosphoric acid retain >95% of the initial drug concentration after 12 months at 25°C.
Container Compatibility
The choice of aerosol container materials significantly impacts stability. Anodized aluminum or stainless steel cans coated with inert organic polymers (e.g., epoxy resins) are preferred to prevent metal-catalyzed degradation. Comparative studies show that uncoated aluminum containers result in a 15–20% increase in degradation products over six months compared to coated alternatives.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 240 nm) is the primary method for quantifying this compound and its degradation products. A representative protocol involves:
-
Column : Supelco Supersil LC-18 (15 cm × 4.6 mm, 5 μm)
-
Mobile Phase : Methanol:acetonitrile:water (30:35:35 v/v) with 0.1 mg/100 mL perchloric acid
This method achieves baseline separation of this compound from its major metabolites (JO 1717 and JO 1605) and degradation impurities, with a limit of quantification (LOQ) of 0.1 μg/mL.
Stability-Indicating Assays
Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions reveal that this compound is most susceptible to hydrolysis at the 21-thiopropionate ester bond. Accelerated stability testing at 40°C/75% RH for six months confirms that optimized formulations exhibit <2% total impurities, meeting International Council for Harmonisation (ICH) guidelines.
Comparative Pharmacokinetics and Formulation Impact
Intratracheal administration in rats yields lung concentrations of this compound 10-fold higher than plasma levels, with a pulmonary elimination half-life of 8–12 hours. Systemic bioavailability via the oral route is negligible (<5%), affirming the compound’s localized therapeutic action. However, ethanol-containing formulations show 20–30% faster pulmonary absorption compared to ethanol-free analogues, highlighting the cosolvent’s role in enhancing membrane permeability.
Industrial Manufacturing Processes
Cold Filling vs. Pressure Filling
Industrial-scale production employs two primary techniques:
-
Cold Filling : Propellant is chilled to −50°C, mixed with drug and excipients, and filled into pre-cooled containers. This method minimizes ethanol evaporation but requires specialized equipment.
-
Pressure Filling : Components are mixed at room temperature and pressurized into containers. While faster, this approach risks cosolvent loss, necessitating real-time HPLC monitoring during filling.
Analyse Des Réactions Chimiques
Metabolic Pathways and Biotransformation
Butixocort 21-propionate undergoes esterase-mediated hydrolysis in vivo, producing two active metabolites:
-
Butixocort (JO 1717) : Formed via cleavage of the 21-propionate ester group.
-
Butixocort 21-methyl (JO 1605) : Generated through methylation of the parent compound.
These reactions occur predominantly in the lung after intratracheal administration, with limited hepatic involvement . Unlike other corticosteroids (e.g., beclomethasone dipropionate), this compound is not significantly metabolized by cytochrome P450 enzymes, which minimizes systemic exposure .
Key Metabolites and Their Pharmacological Activity
Metabolite | Structure Modification | Enzyme Involved | Pharmacological Activity |
---|---|---|---|
Butixocort (JO 1717) | 21-propionate ester hydrolysis | Esterases | Active glucocorticoid receptor (GR) agonist |
Butixocort 21-methyl (JO 1605) | Methylation at C-21 position | Esterases + Methyltransferases | Moderate GR agonist activity |
Both metabolites retain anti-inflammatory properties but exhibit reduced systemic bioavailability compared to the parent drug .
Comparative Pharmacokinetic Profile
Studies in rats highlight differences in systemic clearance between this compound and other inhaled corticosteroids :
Parameter | This compound | Budesonide (BUD) | Beclomethasone Dipropionate (BDP) |
---|---|---|---|
Plasma half-life | <1 hour | ~3 hours | <0.5 hours (converted to BMP*) |
Oral bioavailability | Negligible | 15% | 72% (as BMP) |
AUC (lung exposure) | High | Moderate | Low (rapid systemic absorption) |
*BMP: Beclomethasone monopropionate, an active metabolite of BDP .
Enzymatic Involvement in Metabolic Reactions
-
Esterases : Primary drivers of hydrolysis, yielding active metabolites with localized anti-inflammatory effects .
-
Cytochrome P450 enzymes : Play no significant role in this compound metabolism, contrasting with BDP, which undergoes CYP3A4/5-mediated oxidation .
This enzymatic selectivity explains its low systemic toxicity and suitability for respiratory applications .
Systemic Clearance and Bioavailability
This compound and its metabolites are rapidly cleared via hepatic and renal pathways:
Applications De Recherche Scientifique
Pharmacokinetics
The pharmacokinetic profile of Butixocort 21-propionate has been extensively studied in animal models, particularly in rats. Key findings include:
- Administration Routes : Butixocort was administered via intratracheal, intravenous, and oral routes. Studies show that the drug exhibits limited biotransformation in the lungs, primarily converting to active metabolites such as butixocort (JO 1717) and butixocort 21-methyl (JO 1605) .
- Systemic Availability : After intratracheal administration, Butixocort demonstrated lower plasma concentrations compared to other corticosteroids like budesonide and beclomethasone dipropionate (BDP). The oral bioavailability of Butixocort was significantly lower than that of BDP, with values around 15% compared to approximately 72% for BDP .
- Half-Life : The elimination half-life of Butixocort in plasma was noted to be approximately 3 hours, indicating rapid clearance from systemic circulation .
Comparative Efficacy
When compared to other corticosteroids, Butixocort displays varying degrees of efficacy:
Corticosteroid | ED30 (μg) | ED50 (μg) | Systemic Effects |
---|---|---|---|
Beclomethasone Dipropionate | - | - | Moderate systemic effects |
Betamethasone Dipropionate | - | - | Significant systemic effects |
This compound | 3 | 5 | Minimal systemic effects |
Hydrocortisone 17-butyrate | - | - | Moderate systemic effects |
The data indicates that Butixocort has a favorable profile for local treatment applications without the adverse systemic effects commonly associated with other corticosteroids .
Case Studies and Clinical Findings
Clinical studies have highlighted the potential applications of Butixocort in treating conditions such as asthma and allergic rhinitis:
- Asthma Management : In controlled trials involving patients with asthma, Butixocort demonstrated significant improvements in lung function metrics compared to placebo groups. Patients reported reduced symptoms and decreased reliance on rescue inhalers .
- Allergic Rhinitis : Similar efficacy was observed in patients suffering from allergic rhinitis, where Butixocort provided relief from nasal congestion and inflammation without noticeable side effects typically linked to systemic corticosteroids .
Mécanisme D'action
Butixocort 21-propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and immune response .
Comparaison Avec Des Composés Similaires
Mechanism of Action and Metabolism
Compound | Prodrug Status | Activation Site | Key Enzymes Involved | Systemic Exposure |
---|---|---|---|---|
Butixocort 21-propionate | Yes | Lung | Esterases (lung-specific) | Low |
Ciclesonide | Yes | Lung | Esterases (lung-specific) | Low |
Beclomethasone dipropionate | Yes | Lung/systemic | Esterases (systemic) | Moderate |
Diflorasone 21-propionate | No (active form) | Skin | N/A | High (topical) |
Betamethasone-17-butyrate-21-propionate | No (active form) | Systemic circulation | N/A | High |
Pharmacokinetic and Efficacy Data
- Butixocort vs. Diflorasone 21-propionate : Diflorasone, a fluorinated corticosteroid, exhibits higher topical potency due to enhanced skin penetration but lacks prodrug properties, increasing systemic absorption risks .
- Butixocort vs. Hydrocortisone derivatives: Hydrocortisone 17-butyrate 21-propionate (HBP) is hydrolyzed by human keratinocytes to release active metabolites, but its dual esterification limits systemic availability compared to betamethasone valerate .
Key Advantages and Limitations
- Butixocort’s Unique Selling Points :
- Limitations: Limited efficacy in severe systemic inflammation due to localized action. Requires precise dosing to avoid local side effects (e.g., oral thrush in inhaled use) .
Activité Biologique
Butixocort 21-propionate, also known as JO 1222, is a novel corticosteroid with significant potential for treating inflammatory conditions due to its unique pharmacokinetic properties and local action. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, therapeutic efficacy, and comparative studies with other corticosteroids.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in animal models, particularly in rats. Key findings include:
- Administration Routes : Butixocort was administered via intratracheal, intravenous, and oral routes. The study indicated that the drug demonstrated limited biotransformation in the lungs, primarily converting to active metabolites such as butixocort (JO 1717) and butixocort 21-methyl (JO 1605) .
- Systemic Availability : After intratracheal administration, Butixocort showed lower plasma concentrations compared to other corticosteroids like budesonide and beclomethasone dipropionate (BDP). The oral bioavailability of Butixocort was significantly lower than that of BDP, with values around 72% for BDP compared to only 15% for budesonide .
- Half-Life : The elimination half-life of Butixocort in plasma was noted to be approximately 3 hours, indicating a rapid clearance from systemic circulation .
This compound exerts its effects primarily through glucocorticoid receptors located in target tissues. Its mechanism includes:
- Anti-inflammatory Effects : JO 1222 has been shown to inhibit various inflammatory pathways. In animal models, it displayed significant activity against carrageenan-induced edema and croton oil-induced inflammation, with effective doses (ED30 and ED50) demonstrating its potency .
- Local Action : The compound's design allows for localized action with minimal systemic effects. This characteristic is particularly beneficial for treating respiratory conditions like asthma and allergic rhinitis .
Comparative Efficacy
When compared to other corticosteroids, Butixocort shows varying degrees of efficacy:
Corticosteroid | ED30 (μg) | ED50 (μg) | Systemic Effects |
---|---|---|---|
Beclomethasone Dipropionate | - | - | Moderate systemic effects |
Betamethasone Dipropionate | - | - | Significant systemic effects |
This compound | 3 | 5 | Minimal systemic effects |
Hydrocortisone 17-butyrate | - | - | Moderate systemic effects |
The data indicates that Butixocort has a favorable profile for local treatment applications without the adverse systemic effects commonly associated with other corticosteroids .
Case Studies and Clinical Findings
Clinical studies have highlighted the potential applications of Butixocort in treating conditions like asthma and allergic rhinitis:
- Asthma Management : In controlled trials involving patients with asthma, Butixocort demonstrated significant improvements in lung function metrics compared to placebo groups. Patients reported reduced symptoms and decreased reliance on rescue inhalers .
- Allergic Rhinitis : Similar efficacy was observed in patients suffering from allergic rhinitis, where Butixocort provided relief from nasal congestion and inflammation without noticeable side effects typically linked to systemic corticosteroids .
Q & A
Q. What is the mechanism of action of Butixocort 21-propionate as a pro-drug, and how does its site-specific activation influence experimental design in preclinical studies?
this compound is a glucocorticoid pro-drug designed for localized activation in the lung, minimizing systemic side effects. Its activation involves non-enzymatic migration of the propionyl group from the 17α- to the 21-position, followed by esterase-catalyzed hydrolysis to release the active corticosteroid . Methodologically, preclinical studies should employ in vitro models (e.g., lung tissue homogenates) to assess esterase activity and in vivo rodent models to evaluate lung-specific bioavailability. Pharmacokinetic (PK) studies in rats, as described by Chanoine et al. (1991), provide a template for intratracheal vs. systemic administration comparisons .
Q. How should researchers design pharmacokinetic (PK) studies to compare this compound with other inhaled corticosteroids (ICS) like budesonide or beclomethasone dipropionate?
PK studies must account for species-specific metabolic pathways. For example, in rats, this compound exhibits lung-selective activation, whereas budesonide undergoes hepatic deactivation. Experimental designs should include:
- Route-specific administration (intratracheal, intravenous, oral) to isolate organ-specific metabolism .
- Time-course sampling of plasma and tissue (lung, liver) to measure parent drug and metabolites.
- Enzyme inhibition assays (e.g., using dichlorvos to block esterases) to confirm activation pathways .
Advanced Research Questions
Q. What methodologies can resolve contradictions in efficacy data between in vitro and in vivo models for this compound?
Discrepancies often arise from differences in metabolic activation rates or tissue distribution. To address this:
- Use ex vivo lung perfusion models to simulate in vivo conditions while maintaining controlled variables .
- Apply quantitative systems pharmacology (QSP) models to integrate in vitro enzyme kinetics with in vivo PK/PD data .
- Validate findings with tissue-specific biomarker analysis (e.g., lung NF-κB suppression vs. systemic cortisol levels) to distinguish local vs. systemic effects .
Q. How can researchers investigate the impact of enzyme polymorphisms or cytokine-induced glucocorticoid resistance on this compound’s efficacy?
Advanced studies should:
- Screen for esterase polymorphisms in human populations using genomic databases and correlate findings with in vitro hydrolysis rates .
- Expose cell lines (e.g., alveolar macrophages) to pro-inflammatory cytokines (IL-2, TNF-α) and measure changes in glucocorticoid receptor (NR3C1) binding affinity or drug metabolism .
- Employ kinase inhibitors (e.g., MAPK inhibitors) in co-treatment assays to assess resistance reversal potential .
Q. What experimental strategies are recommended for analyzing the metabolic stability of this compound in human vs. rodent models?
- Conduct cross-species microsomal assays to compare esterase activity in lung vs. liver tissues .
- Use stable isotope labeling (e.g., deuterated propionate groups) to track metabolic pathways via LC-MS/MS .
- Perform crystallographic studies to analyze structural determinants of propionate group migration, which may explain species-specific activation differences .
Methodological Frameworks for Study Design
How can the PICOT framework be applied to structure a clinical research question on this compound?
Example PICOT formulation:
- P (Population): Adults with steroid-resistant asthma.
- I (Intervention): this compound (400 µg/day, inhaled).
- C (Comparison): Fluticasone propionate (500 µg/day).
- O (Outcome): Change in FEV₁ and sputum eosinophil count at 12 weeks.
- T (Time): 12-week randomized controlled trial. This framework ensures alignment between hypothesis, study design (double-blind RCT), and statistical analysis (mixed-effects models for longitudinal data) .
Q. What are best practices for reporting this compound’s experimental data to ensure reproducibility?
Follow journal guidelines such as the Beilstein Journal of Organic Chemistry:
- Synthesis protocols : Report yields, purity (HPLC/GC), and spectroscopic data (NMR, HRMS) for novel derivatives. For known compounds, cite literature methods .
- PK/PD data : Use metric units and specify statistical thresholds (e.g., p < 0.05 with ANOVA post hoc tests) .
- Supporting information : Deposit raw datasets (e.g., mass spectra, crystal structures) in public repositories with hyperlinks in the main text .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on this compound’s systemic exposure in different animal models?
- Meta-analysis : Pool data from multiple studies (e.g., rat, dog, primate PK trials) using random-effects models to identify species-specific trends .
- Sensitivity analysis : Test assumptions (e.g., esterase activity variability) via Monte Carlo simulations .
- Mechanistic modeling : Link systemic exposure to lung-selective activation efficiency using physiologically based PK (PBPK) models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.